molecular formula C6H13NO2 B1591466 DL-Leucine-d10 CAS No. 29909-01-1

DL-Leucine-d10

Cat. No.: B1591466
CAS No.: 29909-01-1
M. Wt: 141.23 g/mol
InChI Key: ROHFNLRQFUQHCH-SHJFKSRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Leucine-d10 (L-Leu-d10) is an isotopically labeled amino acid that has been used in a variety of scientific research applications. It is a stable isotope of leucine, an essential amino acid, and has been used in a variety of research fields, including biochemistry, physiology, and nutrition. The d10 label, which is derived from deuterium, is a stable isotope of hydrogen and is used to distinguish between isotopic forms of the same molecule.

Scientific Research Applications

Isotactic Peptide Formation

DL-Leucine-d10 is utilized in the generation of isotactic peptides and co-peptides in water, contributing to studies on the origin of homochirality. The polymerization of DL(d10)-Leucine, when activated with specific chemicals, results in a library of peptides where homochiral sequences dominate. This is significant in understanding racemic β-sheets formation and their role as stereoselective templates in peptide chain elongation (Illos et al., 2010).

Quantitative Proteome Analysis

This compound is applied in quantitative proteome analysis. For example, in the study of yeast proteomes, this compound was used as a metabolic label. This allowed for a quantitative comparison of protein expression levels, demonstrating its effectiveness as an internal calibrant for peptide mass spectrometry analysis (Jiang & English, 2002).

Measurement of Bacterial Productivity

In aquatic microbial ecology, this compound serves as a non-radioactive method for measuring bacterial productivity based on protein synthesis rates. This method provides an alternative to traditional radioactive isotopes, offering significant advantages in field applications (Tsuchiya et al., 2020).

Peptide Biosynthesis in Neuroendocrine Cells

This compound is used to measure the biosynthetic rate of neuroendocrine peptides. In a study, it was employed to examine the biosynthesis of peptides like γ-lipotropin and insulin in cell lines, providing insights into peptide formation and secretion in neuroendocrine systems (Che et al., 2004).

Muscle Protein Synthesis Measurement

In human physiology research, this compound aids in measuring muscle protein synthesis. By introducing it endogenously and using blood for precursor enrichment determination, researchers can accurately calculate rates of muscle protein synthesis, highlighting its applicability in metabolic studies (Tran et al., 2015).

Protein Identification via Isotopic Labeling

This compound is instrumental in protein identification techniques. Using isotopically labeled leucine, researchers can identify proteins by mass and leucine content, thereby unambiguously identifying proteins isolated from organisms like E. coli (Veenstra et al., 2000).

Biosynthesis of Enantiomerically Pure Amino Acids

In the synthesis of enantiomerically pure amino acids, this compound plays a crucial role. For example, enzyme-catalyzed oxidation of racemic mixtures of dl-tert-leucine, involving leucine dehydrogenase, results in the production of d-tert-leucine with high enantiomeric excess. This process is important in the production of chiral amino acids for various applications (Hummel et al., 2003).

Expression Proteomics and Stable Isotope Labeling

This compound is used in a method known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomic analysis. This approach involves in vivo incorporation of isotopically labeled amino acids like this compound into proteins, facilitating accurate and simultaneous identification and quantitation of complex protein mixtures (Ong et al., 2002).

Therapeutic Applications in Lysosomal Storage Disorders

In the context of lysosomal storage disorders like Niemann-Pick disease, this compound has shown potential therapeutic applications. Studies indicate that derivatives of DL-Leucine, such as acetyl-dl-leucine, can improve symptoms of ataxia and delay disease progression in relevant mouse models (Kaya et al., 2021).

Role in Cardiac Physiology and Pathology

Research involving this compound has also extended to cardiac physiology. Studies on proteins like Leucine-rich repeat containing protein 10 (LRRC10), which is related to cardiomyopathies, utilize this compound in understanding the molecular mechanisms underlying heart diseases (Brody & Lee, 2016).

Mechanism of Action

Target of Action

DL-Leucine-d10, a deuterium-labeled form of DL-Leucine, primarily targets the metabolic pathways of branched-chain amino acids (BCAAs) such as leucine . The primary targets are the enzymes involved in the catabolism of leucine .

Mode of Action

This compound interacts with its targets, the enzymes involved in leucine catabolism, by serving as a substrate. The enzymes catalyze the conversion of this compound into various metabolites through a series of biochemical reactions

Biochemical Pathways

This compound is involved in the catabolic pathways of BCAAs. These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

It is known that this compound, like its non-deuterated form, can be efficiently assimilated when bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation .

Result of Action

It is known that the catabolism of leucine, and by extension this compound, can support bacterial growth by providing an alternative carbon and nitrogen source .

Action Environment

Environmental factors, such as the macronutrient composition of the diet, can influence the action, efficacy, and stability of this compound . For instance, the presence of other carbon sources in the environment can affect the utilization of this compound by bacteria .

Properties

IUPAC Name

2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-SHJFKSRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584036
Record name Deuterated leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29909-01-1
Record name Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29909-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deuterated leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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